molecular formula C12H23NO2 B13302483 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol

4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13302483
M. Wt: 213.32 g/mol
InChI Key: VMZCTZLZZKVCRQ-UHFFFAOYSA-N
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Description

4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H23NO2 It is known for its unique structure, which includes a cyclohexane ring, an oxane (tetrahydropyran) ring, and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Amination: The oxane ring is then reacted with an appropriate amine to introduce the amino group.

    Cyclohexane Ring Formation: The final step involves the formation of the cyclohexane ring through a cyclization reaction, often using a Grignard reagent or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol functional group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-[(Oxan-4-ylmethyl)amino]cyclohexane-1,2-diol: Contains an additional hydroxyl group on the cyclohexane ring.

    4-[(Oxan-4-ylmethyl)amino]cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol is unique due to its specific combination of functional groups and ring structures. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

4-(oxan-4-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H23NO2/c14-12-3-1-11(2-4-12)13-9-10-5-7-15-8-6-10/h10-14H,1-9H2

InChI Key

VMZCTZLZZKVCRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2CCOCC2)O

Origin of Product

United States

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